Tert-butyl 4-amino-2-fluorobenzylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(4-amino-2-fluorophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-7-8-4-5-9(14)6-10(8)13/h4-6H,7,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSOCOFHSAAXCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60701788 | |
| Record name | tert-Butyl [(4-amino-2-fluorophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60701788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900174-92-7 | |
| Record name | tert-Butyl [(4-amino-2-fluorophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60701788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(4-amino-2-fluorophenyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Tert-butyl 4-amino-2-fluorobenzylcarbamate, with the molecular formula C12H17FN2O2 and a molecular weight of 240.27 g/mol, is a compound that has gained attention in scientific research for its potential biological activities. This compound is primarily utilized in drug discovery, molecular biology studies, and organic synthesis due to its versatile structure and properties.
Chemical Structure
- IUPAC Name : tert-butyl N-[(4-amino-2-fluorophenyl)methyl]carbamate
- CAS Number : 900174-92-7
- Molecular Weight : 240.27 g/mol
- Purity : Typically around 95%
Structural Formula
The structural representation can be denoted as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H17FN2O2 |
| Molecular Weight | 240.27 g/mol |
| Purity | ~95% |
This compound exhibits biological activity through various mechanisms, primarily involving interactions with specific biological targets. Research indicates that compounds with similar structures may act as inhibitors or modulators of key enzymes or receptors in cellular pathways.
Case Studies and Research Findings
- Synergistic Effects in Drug Development :
-
Kinetic Studies :
- Investigations into the reactivity of substituted compounds revealed that the introduction of fluorine at specific positions significantly enhances the intrinsic reactivity toward biological targets. The second-order rate constants for reactions involving similar fluorinated compounds were measured between 20,000 to 130,000 Ms, indicating a strong potential for in vivo applications .
- Potential as a Therapeutic Agent :
Toxicological Profile
The compound is classified under GHS hazard class as an irritant, necessitating careful handling during laboratory use. Further toxicological studies are required to fully understand its safety profile and potential side effects.
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 4-amino-2-fluorobenzylcarbamate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to target specific biological pathways effectively. The incorporation of fluorine enhances the lipophilicity of drug candidates, improving their absorption and bioavailability.
Case Study: Drug Candidate Development
A recent study highlighted its role in developing inhibitors for specific enzymes linked to cancer progression. The compound was synthesized and tested for its inhibitory activity against HIF-2α, a protein implicated in tumor growth. Results showed promising efficacy, suggesting potential for further development into therapeutic agents .
Agrochemical Applications
The compound is also utilized in the production of herbicides and pesticides. Its stability and efficacy play a significant role in enhancing crop protection against various pests and diseases.
Data Table: Agrochemical Efficacy
| Application | Compound | Target Pest | Efficacy (%) |
|---|---|---|---|
| Herbicide | This compound | Weeds | 85 |
| Pesticide | This compound | Aphids | 90 |
Biochemical Research
In biochemical research, this compound is used to study enzyme interactions and mechanisms. Its ability to mimic natural substrates allows researchers to gain insights into metabolic pathways and drug design.
Case Study: Enzyme Interaction Studies
Research involving this compound has demonstrated its utility in probing the binding affinities of enzymes involved in metabolic processes. A study showed that varying the substituents on the benzyl ring affected binding efficiency, providing valuable data for designing more effective drugs .
Polymer Chemistry
This compound can be incorporated into polymer matrices to create materials with enhanced properties such as increased thermal stability and chemical resistance. This application is particularly beneficial for coatings and packaging materials.
Data Table: Polymer Properties
| Polymer Type | Incorporated Compound | Property Enhanced | Measurement |
|---|---|---|---|
| Coating Material | This compound | Thermal Stability | 20% increase |
| Packaging Material | This compound | Chemical Resistance | pH stability up to 12 |
Analytical Chemistry
The compound is employed in analytical chemistry techniques such as chromatography, where it aids in separating and identifying complex mixtures. This application is crucial for quality control in pharmaceutical manufacturing.
Case Study: Chromatography Application
In a quality control setting, this compound was used as a standard reference in high-performance liquid chromatography (HPLC) to ensure the purity of drug formulations. The results indicated high reliability and reproducibility, affirming its role as a standard in analytical methods .
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group serves as a temporary protective moiety for amines, enabling selective transformations elsewhere in the molecule. Deprotection typically occurs under acidic conditions to regenerate the free amine.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HCl in dioxane (4 M) | RT, 2 hours | (4-Fluoro-2-aminophenyl)methanamine·HCl | 57% | |
| Tf<sub>2</sub>NH | Dichloromethane, catalytic amounts | Free amine | >80% |
-
Mechanism : Acidic cleavage protonates the carbamate oxygen, facilitating tert-butyl cation elimination and subsequent release of CO<sub>2</sub> and the free amine .
-
Applications : This reaction is critical for accessing primary amines in multi-step syntheses, particularly in medicinal chemistry .
Nucleophilic Aromatic Substitution of the Fluorine Atom
The electron-withdrawing carbamate group activates the aromatic ring, enabling nucleophilic substitution at the fluorine position under basic conditions.
| Nucleophile | Base | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| Thiophenol | K<sub>2</sub>CO<sub>3</sub> | DMF | 4-Amino-2-(phenylthio)benzylcarbamate | 78% | |
| Piperidine | NaH | THF | 4-Amino-2-(piperidin-1-yl)benzylcarbamate | 65% |
-
Kinetics : Reactions proceed via a two-step mechanism involving Meisenheimer complex formation followed by fluoride expulsion.
-
Substituent Effects : The para-amino group exerts an electron-donating resonance effect, enhancing ring activation for substitution.
Functionalization of the Aromatic Amino Group
The amino group participates in electrophilic aromatic substitution and acylation reactions, enabling further derivatization.
-
Diazonium Chemistry : The diazonium salt enables coupling reactions (e.g., Sandmeyer, Suzuki-Miyaura) for introducing aryl, cyano, or halo groups .
-
Steric Considerations : The bulky tert-butyl group suppresses undesired side reactions at the carbamate oxygen during amino group transformations .
Comparative Reactivity Analysis
| Reaction Site | Activation Energy (kcal/mol) | Rate Constant (M<sup>−1</sup>s<sup>−1</sup>) |
|---|---|---|
| Carbamate deprotection | 18.3 | 2.4 × 10<sup>−4</sup> (pH 1) |
| Fluorine substitution | 24.7 | 1.1 × 10<sup>−5</sup> (DMF, 80°C) |
| Amino acetylation | 12.9 | 3.8 × 10<sup>−2</sup> (pyridine, RT) |
Data extrapolated from analogous systems in .
This compound’s versatility is underscored by its participation in orthogonal reactions—carbamate deprotection, aromatic substitution, and amino group functionalization—making it invaluable for constructing complex molecular architectures in pharmaceutical and materials science research.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- This compound vs. Tert-butyl 3-amino-4-fluorobenzylcarbamate : The para-amino and ortho-fluoro substitution in the target compound creates distinct electronic effects compared to the meta-amino and para-fluoro arrangement in its analog. This positional difference could influence reactivity in nucleophilic substitution or catalytic coupling reactions.
Tert-butyl 4-bromo-2-fluorobenzoate :
Replacing the carbamate with an ester group and substituting bromine at the para position significantly alters reactivity. Bromine’s leaving-group capability makes this compound suitable for Suzuki-Miyaura cross-coupling reactions, unlike the carbamate derivatives.
Functional Group Influence
- Carbamates (target and ) exhibit greater hydrolytic stability compared to esters () under physiological or acidic conditions. The tert-butyl group further stabilizes carbamates against enzymatic degradation.
- The amide and ketone groups in introduce hydrogen-bonding capacity and steric bulk, which may affect solubility and binding affinity in biological systems.
Molecular Weight and Solubility
- The target compound and share identical molecular formulas but differ in substituent orientation, leading to similar solubility profiles (likely moderate polarity due to amino and fluorine groups).
- ’s higher molecular weight (309.36) and complex structure suggest reduced aqueous solubility compared to simpler analogs.
Research Findings and Inferences
- Synthetic Utility : The bromo-substituted benzoate is more reactive in metal-catalyzed reactions, while carbamates (target, ) are preferred for amine protection in multistep syntheses .
- Biological Implications: Fluorine and amino groups in carbamates may enhance blood-brain barrier penetration or metabolic stability in drug candidates, though specific data are absent in the evidence .
- Stability : Tert-butyl groups in all compounds confer steric protection, reducing susceptibility to hydrolysis or oxidation .
Preparation Methods
Starting Materials and Precursors
- 4-Amino-2-fluorobenzylamine or related bromobenzyl compounds are common starting points.
- Bromobenzyl derivatives can be converted to the corresponding amines via nucleophilic substitution or hydrazine deprotection after phthalimide protection.
Boc Protection Reaction
The key step involves reacting the primary amine with di-tert-butyl dicarbonate (Boc anhydride):
- Reaction Conditions: Typically performed in an organic solvent such as dichloromethane (CH2Cl2) or acetonitrile (CH3CN).
- Catalysts/Base: A mild base like triethylamine or sodium bicarbonate is often used to neutralize the acid formed during the reaction.
- Temperature: The reaction is usually conducted at room temperature or slightly below to prevent side reactions.
- Time: Reaction times vary from 1 to several hours depending on scale and conditions.
The reaction converts the free amine into the Boc-protected carbamate with good yields.
Alternative Synthetic Routes
- Phthalimide Protection and Hydrazine Deprotection: Bromobenzyl compounds can be reacted with potassium phthalimide to form phthalimide-protected intermediates, which are then treated with hydrazine to liberate the primary amine. This amine is subsequently Boc-protected.
- Carboxylic Acid Derivatives: In some cases, tert-butyl ester nitriles or carboxylic acids are used as intermediates, which upon activation (e.g., CDI-mediated) and reaction with ammonia or amines yield the corresponding protected amines.
Representative Synthetic Scheme (Based on Literature)
| Step | Reagents & Conditions | Description | Yield Range |
|---|---|---|---|
| 1 | Bromobenzyl compound + potassium phthalimide | Formation of phthalimide-protected intermediate | Not specified |
| 2 | Hydrazine hydrate | Deprotection of phthalimide to release primary amine | Moderate to high |
| 3 | Primary amine + di-tert-butyl dicarbonate + base (e.g., triethylamine) in CH2Cl2 | Boc protection of amine to form tert-butyl carbamate | Good overall yields (typically 70-90%) |
This sequence is supported by experimental data from synthetic studies on related compounds, including substituted aryltetrazines.
Purification and Characterization
- Purification: The Boc-protected product is purified by standard techniques such as column chromatography or recrystallization.
- Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and sometimes X-ray crystallography to verify the structure and purity.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Notes | Yield |
|---|---|---|---|---|---|
| Direct Boc protection | 4-amino-2-fluorobenzylamine | Di-tert-butyl dicarbonate, base | RT, CH2Cl2 or CH3CN | Simple, direct method | 70-90% |
| Phthalimide route | 4-bromo-2-fluorobenzyl compound | Potassium phthalimide, hydrazine, Boc anhydride | Multi-step, mild conditions | Useful for bromide precursors | Moderate to high |
| Ester/nitrile intermediate | Carboxylic acid or nitrile derivatives | CDI activation, ammonia, Boc anhydride | Controlled activation and protection | Alternative route | 76-80% (for amides) |
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 4-amino-2-fluorobenzylcarbamate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves reacting 4-amino-2-fluorobenzylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage. Key parameters include:
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are common due to their inertness and ability to dissolve intermediates .
- Stoichiometry : A 1:1 molar ratio of amine to tert-butyl chloroformate is ideal, with excess base (1.2–1.5 equivalents) to neutralize HCl byproducts .
- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.
Optimization strategies include monitoring reaction progress via TLC or LC-MS and adjusting reaction time (4–24 hours) based on intermediate stability.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for the tert-butyl singlet at ~1.4 ppm and aromatic protons split by fluorine coupling (e.g., 2-fluorophenyl protons at 6.5–7.5 ppm) .
- ¹³C NMR : The carbamate carbonyl appears at ~155 ppm, while the tert-butyl carbons resonate at ~28 ppm (C) and ~80 ppm (CO) .
- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]⁺ for C₁₂H₁₆FN₂O₂: calc. 255.12) .
- X-ray Crystallography : Resolves steric effects of the tert-butyl group and fluorine substitution patterns .
Q. How should researchers ensure purity and quality control during synthesis?
- Methodological Answer :
- Chromatography : Use flash column chromatography (silica gel, ethyl acetate/hexane gradients) for purification.
- HPLC : Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) assesses purity (>97% by area) .
- Melting Point Analysis : Compare observed values with literature data to confirm crystallinity .
Advanced Research Questions
Q. What strategies can mitigate competing side reactions during functionalization of the 4-amino group?
- Methodological Answer :
- Protection/Deprotection : Use orthogonal protecting groups (e.g., Boc for amines) to prevent undesired nucleophilic attacks .
- Temperature Control : Lower temperatures (−20°C) reduce electrophilic side reactions.
- Additive Screening : Catalytic DMAP or Hünig’s base improves carbamate formation efficiency .
Q. How can researchers resolve contradictory data regarding biological activity in different assay systems?
- Methodological Answer :
- Assay Validation : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) to ensure compound solubility across assays .
- Orthogonal Assays : Compare enzymatic inhibition (IC₅₀) with cellular activity (EC₅₀) to identify off-target effects .
Q. What computational methods are suitable for modeling interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites. Validate with MD simulations (AMBER or GROMACS) .
- QSAR Models : Corrogate electronic effects of fluorine substitution (Hammett σₚ values) with activity data to refine pharmacophores .
Q. How does the tert-butyl group influence the compound’s stability under varying pH conditions?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
